

Application Note: Synthesis and Application of 1,6-Diazidohexane

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Compound of Interest		
Compound Name:	1,6-Dichlorohexane	
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Abstract

This document provides a comprehensive guide for the synthesis of 1,6-diazidohexane from **1,6-dichlorohexane** and sodium azide. 1,6-Diazidohexane is a versatile bifunctional molecule that serves as a crucial building block in various chemical syntheses, particularly as a homobifunctional linker in "click chemistry."[1] This application note details the experimental protocol, safety precautions, and potential applications relevant to researchers in chemistry and drug development.

Introduction

Organic azides are highly useful functional groups in chemical synthesis.[2] The reaction of alkyl halides with sodium azide provides a straightforward method to introduce the azido group. 1,6-Diazidohexane, synthesized from **1,6-dichlorohexane**, is a linear, six-carbon chain capped with azide functionalities at both ends. This symmetrical structure makes it an ideal homobifunctional crosslinker.

The primary application for 1,6-diazidohexane is in the realm of click chemistry, a concept introduced by K. B. Sharpless in 2001 to describe reactions that are high-yielding, wide in scope, and simple to perform.[1] Specifically, the azide groups of 1,6-diazidohexane can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) reactions.[1][3] This allows for the efficient linking of two alkyne-containing molecules, a technique widely employed in drug discovery, bioconjugation, and materials science.



Reaction Scheme

The synthesis involves a double nucleophilic substitution (SN2) reaction where the azide ion (N3-) displaces the chloride ions from **1,6-dichlorohexane**.

$$Cl-(CH_2)_6-Cl + 2 NaN_3 \rightarrow N_3-(CH_2)_6-N_3 + 2 NaCl$$

Data Presentation

Quantitative data for the reactants and the final product are summarized below.

Table 1: Physicochemical Properties of Reactants

Compound	CAS Number	Molecular Formula	Molecular Weight (g/mol)
1,6-Dichlorohexane	2163-00-0[4]	C ₆ H ₁₂ Cl ₂ [5]	155.07[5]
Sodium Azide	26628-22-8[6]	NaN₃[6]	65.01

Table 2: Physicochemical Properties of Product

Compound	CAS Number	Molecular Formula	Molecular Weight (g/mol)	IUPAC Name
1,6- Diazidohexane	13028-54-1[7][8]	C ₆ H ₁₂ N ₆ [7]	168.20[7]	1,6- diazidohexane[7]

Table 3: Suggested Reaction Parameters



Parameter	Value	
Stoichiometry (Dichlorohexane:NaN₃)	1 : 2.2 (molar ratio)	
Solvent	Dimethylformamide (DMF) / Water (e.g., 4:1 v/v)	
Reaction Temperature	90-100 °C	
Reaction Time	12-24 hours	
Expected Yield	> 90% (based on similar preparations)	

Experimental Protocol

This protocol outlines the synthesis of 1,6-diazidohexane on a 10 mmol scale.

Materials and Equipment

- 1,6-Dichlorohexane (1.55 g, 10 mmol)
- Sodium azide (1.43 g, 22 mmol)
- Dimethylformamide (DMF), 40 mL
- Deionized Water, 10 mL
- Diethyl ether (or Ethyl Acetate), ~200 mL
- Saturated sodium chloride (brine) solution, ~100 mL
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- 100 mL round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle with temperature control



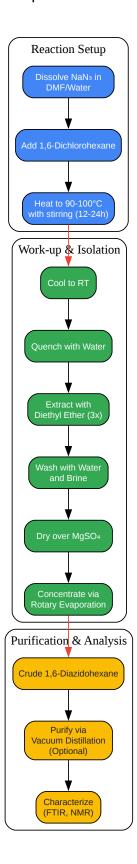
- Separatory funnel (250 mL)
- Rotary evaporator
- Standard laboratory glassware
- Personal Protective Equipment (PPE): Safety goggles, flame-resistant lab coat, nitrile gloves.[9][10]

Synthesis Procedure

- Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.43 g (22 mmol) of sodium azide in a mixture of 40 mL of DMF and 10 mL of deionized water.
- Addition of Alkyl Halide: To the stirring solution, add 1.55 g (10 mmol) of 1,6-dichlorohexane dropwise at room temperature.
- Reaction: Attach a reflux condenser to the flask and heat the mixture to 90-100 °C using a
 heating mantle. Let the reaction proceed with vigorous stirring for 12-24 hours. The reaction
 can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting
 material.
- Work-up:
 - Cool the reaction mixture to room temperature.
 - Pour the mixture into a 250 mL separatory funnel containing 100 mL of deionized water.
 - Extract the aqueous phase with diethyl ether (3 x 50 mL).
 - Combine the organic extracts and wash them with deionized water (2 x 50 mL) followed by brine (1 x 50 mL) to remove residual DMF and salts.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude 1,6-diazidohexane. The product is typically a colorless to pale yellow oil.



• Purification (Optional): If necessary, the product can be further purified by vacuum distillation.



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Caption: Experimental workflow for the synthesis of 1,6-diazidohexane.

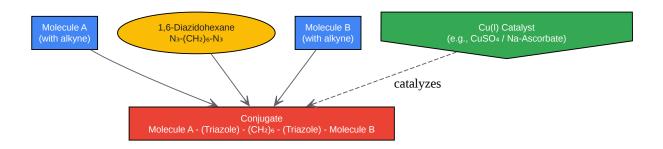
Characterization

The successful synthesis of 1,6-diazidohexane can be confirmed by spectroscopic methods:

- FTIR (Fourier-Transform Infrared Spectroscopy): A strong, sharp absorption band is expected around 2100 cm-1, which is characteristic of the azide (N=N=N) asymmetric stretching vibration. The absence of C-Cl stretching bands (typically 600-800 cm-1) indicates the completion of the reaction.
- 1H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show a triplet at approximately 3.3 ppm corresponding to the two -CH₂- groups adjacent to the azide functions (-CH₂N₃). The other methylene protons in the chain will appear as multiplets between 1.4 and 1.7 ppm.
- 13C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should show a peak around 51 ppm for the carbon attached to the azide group (-CH₂N₃) and other peaks between 25-30 ppm for the internal methylene carbons.

Application in Click Chemistry

1,6-Diazidohexane is an excellent linker for conjugating two alkyne-functionalized molecules (Molecule A and Molecule B) via the CuAAC reaction. The reaction is highly efficient and forms stable triazole linkages.



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Caption: Application of 1,6-diazidohexane as a linker in click chemistry.

Safety Precautions

WARNING: Sodium azide and organic azides are hazardous materials and must be handled with extreme caution in a well-ventilated chemical fume hood.[10][11]

- Toxicity: Sodium azide is acutely toxic and can be fatal if inhaled, swallowed, or absorbed through the skin.[6][11] It targets the central nervous system, cardiovascular system, and kidneys.[11]
- Explosion Hazard:
 - Sodium azide can decompose violently when heated above its melting point (275 °C).[11]
 - NEVER allow sodium azide to come into contact with heavy metals (e.g., lead, copper, silver, mercury) or their salts, as this can form highly shock-sensitive and explosive metal azides.[10] For this reason, never pour azide solutions down the drain, as they can react with lead or copper pipes.[11]
 - Use plastic or ceramic spatulas for handling solid sodium azide; NEVER use metal spatulas.[6][9]
 - Organic azides, especially those with a low carbon-to-nitrogen ratio, are potentially
 explosive and sensitive to heat, shock, and friction.[2] While 1,6-diazidohexane has a C:N
 ratio of 1 (6 carbons to 6 nitrogens), it should be handled with care.[2]
- Incompatible Materials:
 - Avoid contact with acids. Sodium azide reacts with acids to form hydrazoic acid (HN₃), a highly toxic, volatile, and explosive liquid.[2][6]
 - Do not use halogenated solvents (e.g., dichloromethane, chloroform) with sodium azide,
 as this can form explosive di- and tri-azidomethane.[2][9]
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety
 glasses or goggles, a flame-resistant lab coat, and compatible chemical-resistant gloves
 (e.g., nitrile).[9] The use of a blast shield is recommended.[11]



Waste Disposal: All azide-containing waste, including dilute solutions, must be collected in a
designated, properly labeled hazardous waste container.[9][10] Do not mix azide waste with
other chemical waste streams, particularly acids or heavy metal salts.[10]

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